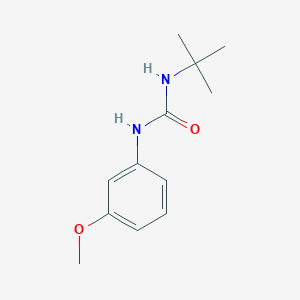
N-(tert-butyl)-N'-(3-methoxyphenyl)urea
説明
N-(tert-butyl)-N'-(3-methoxyphenyl)urea, commonly known as TU, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. TU is a urea derivative that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of TU is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. TU has been shown to have a high affinity for the active site of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. TU has also been shown to inhibit the activity of urease, which is an enzyme involved in the breakdown of urea into ammonia and carbon dioxide.
Biochemical and Physiological Effects
TU has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of urea and creatinine in the blood, which are markers of kidney function. TU has also been shown to decrease the levels of lactate dehydrogenase, which is an enzyme involved in the breakdown of glucose in the body. Additionally, TU has been shown to decrease the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
TU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for the active sites of enzymes, which makes it a useful tool compound for studying enzyme activity. However, TU also has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous environments. Additionally, TU has been shown to have some toxicity to cells, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of TU. One direction is to further investigate its mechanism of action on enzymes. Another direction is to study its potential use as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, TU can be used as a starting point for the synthesis of new urea derivatives with improved properties. Overall, the study of TU has the potential to lead to the development of new drugs and therapies for various diseases.
科学的研究の応用
TU has been extensively studied for its biological and pharmacological properties. It has been used as a tool compound to study the role of urea derivatives in various biological processes. TU has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to have antiproliferative and cytotoxic effects on cancer cells.
特性
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRNORCTAUIYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422392.png)
![1-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4422400.png)
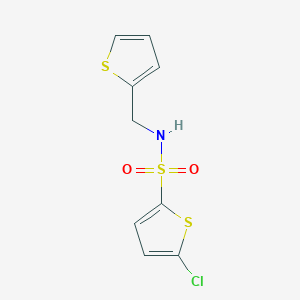
![N-(3-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4422413.png)
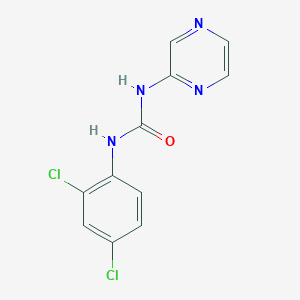
![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)

![N-(2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422435.png)
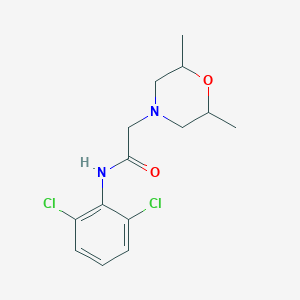
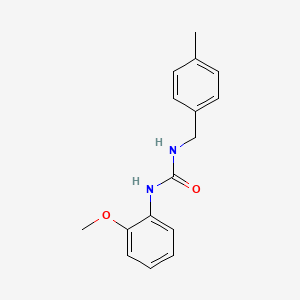
![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
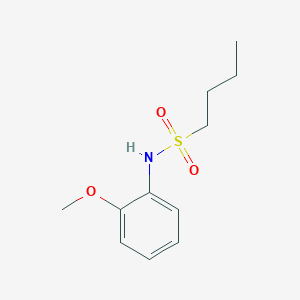
![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)